Esculentoside H
CAS No.: 66656-92-6
Cat. No.: VC21346630
Molecular Formula: C48H76O21
Molecular Weight: 989.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 66656-92-6 |
---|---|
Molecular Formula | C48H76O21 |
Molecular Weight | 989.1 g/mol |
IUPAC Name | 2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |
Standard InChI | InChI=1S/C48H76O21/c1-43(41(61)63-6)11-13-48(42(62)69-40-36(60)33(57)30(54)25(18-50)66-40)14-12-46(4)21(22(48)15-43)7-8-28-44(2)16-23(52)37(45(3,20-51)27(44)9-10-47(28,46)5)68-38-34(58)31(55)26(19-64-38)67-39-35(59)32(56)29(53)24(17-49)65-39/h7,22-40,49-60H,8-20H2,1-6H3 |
Standard InChI Key | UQCUBQIHIKJPHI-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |
Canonical SMILES | CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
Melting Point | 218 - 220 °C |
Chemical Structure and Properties
Molecular Composition
Esculentoside H is characterized by the following chemical properties:
The full chemical name of Esculentoside H is 3-O-(beta-D-Glucopyranosyl-(1-4)-beta-D-xylopyranosyl)-28-O-beta-D-glucopyranosylphytolaccagenin. Alternatively, it can be described as Olean-12-ene-28,29-dioic acid, 3-((4-O-beta-D-glucopyranosyl-beta-D-xylopyranosyl)oxy)-2,23-dihydroxy-, 28-beta-D-glucopyranosyl 29-methyl ester, (2beta,3beta,4alpha,20beta)- .
Physical and Chemical Properties
Property | Value | Reference |
---|---|---|
Physical Form | Solid | |
Solubility | Soluble in DMSO (100 mg/mL or 101.10 mM) | |
Storage Condition | 4°C, protect from light | |
Purity (Commercial) | 98-99.30% |
The compound's structure includes multiple hydroxyl groups and glycosidic linkages, contributing to its water solubility and biological activities. The presence of both hydrophilic sugar moieties and a hydrophobic triterpene backbone gives Esculentoside H amphiphilic properties, which may facilitate its interaction with cell membranes and cellular uptake .
Natural Sources and Isolation
Botanical Sources
Esculentoside H is primarily found in plants of the Phytolaccaceae family, with the main sources being:
These perennial plants have a long history of usage in traditional medicine across various cultures, particularly in Asia, for treating inflammatory conditions, edema, and infectious diseases .
Isolation and Purification
The isolation of Esculentoside H typically involves:
-
Root extraction using appropriate solvents
-
Fractionation through various chromatographic techniques
-
Purification steps to achieve high purity
The compound is often extracted as part of a mixture with other saponins, including Esculentosides A, B, C, and G, which necessitates sophisticated separation techniques .
Pharmacological Activities and Mechanisms of Action
Anti-cancer Activities
Esculentoside H has demonstrated significant anti-cancer properties through multiple mechanisms:
Inhibition of Cancer Cell Migration
EsH effectively suppresses the migration and growth of colon cancer cells, including murine colon cancer CT26 cells and human colon cancer HCT116 cells. This inhibitory effect is dose-dependent and has been demonstrated through transwell assays and wound healing experiments .
Modulation of Matrix Metalloproteinase-9 (MMP-9)
One of the key mechanisms behind EsH's anti-cancer activity is its ability to suppress MMP-9 expression. MMP-9 is known to play a crucial role in tumor invasion and metastasis. Studies have shown that EsH dose-dependently suppresses MMP-9 expression at both mRNA and protein levels in cancer cells treated with phorbol 12-myristate 13-acetate (PMA) .
Inhibition of Signaling Pathways
Esculentoside H exerts its anti-cancer effects through the inhibition of multiple signaling pathways:
The compound's ability to concurrently target these pathways makes it a promising candidate for multi-targeted cancer therapy .
Neuroprotective Effects
Esculentoside H has shown significant neuroprotective properties, particularly in cerebral ischemia/reperfusion (I/R) injury models:
Protection of Blood-Brain Barrier
EsH protects the blood-brain barrier (BBB) integrity after cerebral I/R injury. Treatment with EsH leads to decreased BBB destruction, reduced neuronal death, and smaller infarct volumes in experimental models .
Inhibition of PANoptosis
EsH has been found to alleviate PANoptosis (a form of programmed cell death) after cerebral I/R injury. This protective effect contributes to improved neurological outcomes in experimental models .
TLE1/PI3K/AKT Signaling Pathway
The neuroprotective effects of Esculentoside H are mediated through the TLE1/PI3K/AKT signaling pathway. Studies have revealed that:
-
EsH treatment increases TLE1 expression, which is normally decreased after cerebral I/R
-
TLE1-overexpressing subjects show distinct protective effects against cerebral I/R injury
-
The protective effects of EsH are diminished when TLE1 is knocked down
-
Inhibition of PI3K with LY294002 blocks the protective effect, confirming the involvement of the PI3K/AKT pathway
Immunomodulatory Effects
Esculentoside H exhibits immunomodulatory properties, particularly related to tumor necrosis factor (TNF) release. The compound has been shown to influence TNF release from mouse peritoneal macrophages, suggesting its potential role in modulating inflammatory responses .
Comparative Analysis with Related Esculentosides
Esculentoside H belongs to a family of compounds that includes several related structures. Understanding the similarities and differences between these compounds can provide insights into structure-activity relationships:
Esculentosides A and H appear to be the most extensively studied members of this family, with both showing marked anti-inflammatory and anticancer properties. The structural variations between these compounds, primarily in their glycosylation patterns and oxidation states, likely contribute to their differential biological activities .
In Vitro and In Vivo Studies
Cell Line Studies
Multiple studies have investigated the effects of Esculentoside H on various cell lines:
In these studies, EsH typically shows dose-dependent effects, with concentrations ranging from 30 to 50 μM being effective for various biological activities .
Animal Models
The neuroprotective effects of Esculentoside H have been demonstrated in animal models:
-
Male Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO) showed reduced infarct volumes, decreased BBB destruction, and improved neurological outcomes after EsH treatment
-
These protective effects were mediated through the TLE1/PI3K/AKT signaling pathway
-
Adeno-associated virus (AAV) infection was used to establish TLE1 gene overexpression and knockdown in rats to validate the mechanism
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume